molecular formula C5H4F3IN2 B2701268 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1823829-61-3

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2701268
CAS No.: 1823829-61-3
M. Wt: 276.001
InChI Key: OIFIKWIFICPTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound integrates two highly valuable functional groups: an iodine atom and a trifluoromethyl group, making it a privileged scaffold for constructing complex molecules. Its primary research value lies in its application as a building block in cross-coupling reactions, such as the copper-catalyzed trifluoromethylation of organic halides . The iodine atom at the 3-position of the pyrazole ring is an excellent site for further functionalization, enabling the synthesis of more complex, bis-trifluoromethylated heterocyclic systems . Incorporating the trifluoromethyl group is a established strategy in agrochemical and pharmaceutical development, as it can significantly enhance a compound's metabolic stability, lipophilicity, and binding selectivity . Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-viral properties, underscoring their importance in drug discovery campaigns . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-iodo-1-methyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFIKWIFICPTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. A common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyrazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the biological activity and selectivity of these compounds, making them suitable for therapeutic applications.

  • Antimicrobial Agents : Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents, showcasing efficacy against various pathogens .
  • Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory medications. Studies have demonstrated that functionalized pyrazoles can inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Agrochemical Applications

The compound is also utilized in the agrochemical sector, particularly in the development of herbicides and pesticides.

  • Herbicide Development : As an intermediate, this compound is involved in synthesizing herbicides like pyroxasulfone, which are effective against a broad spectrum of weeds. Its stability and selectivity make it an ideal candidate for creating environmentally friendly herbicides .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies, enhancing its accessibility for research and industrial applications.

Table 1: Synthetic Methods Overview

MethodologyYieldReaction ConditionsReference
One-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-oneHigh yieldSpecific boiling point vs pressure conditions
Bromination using NBSMild conditionsStandard laboratory conditions
Protection of N-H groupExcellent yieldsSonogashira cross-coupling reaction

These methodologies highlight the versatility in synthesizing this compound while maintaining high yields and purity.

Case Studies

Several studies have documented the successful application of this compound in various research settings:

  • Study on Antimicrobial Properties : A recent investigation focused on synthesizing novel pyrazole derivatives from this compound, which were then tested for their antibacterial and antifungal activities. The results indicated promising activity against resistant strains .
  • Development of New Herbicides : Another case study explored the use of this compound as a precursor for new herbicidal agents. The synthesized compounds demonstrated effective weed control in field trials, indicating their potential for agricultural use .

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Halogen-Substituted Pyrazoles

Halogenated pyrazoles are pivotal intermediates in medicinal chemistry. Key comparisons include:

Compound Name Substituents (Positions) Reactivity/Applications Reference
3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole I (C3), -CF₃ (C5), -CH₃ (N1) High reactivity in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck) due to iodine’s leaving-group ability
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole Br (C4), -CF₃ (C5), Ph (N1, C3) Used in arylations; bromine’s lower reactivity compared to iodine necessitates harsher conditions
3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole Cl (C3), I (C4), -CF₃ (C5) Demonstrates selective coupling at the iodinated position (C4) in Suzuki reactions

Key Insight : Iodine at C3 or C4 enhances cross-coupling efficiency, while bromine/chlorine derivatives require higher catalyst loading or elevated temperatures .

Substituent Position and Electronic Effects

  • Trifluoromethyl Group : The -CF₃ group at C5 is electron-withdrawing, stabilizing the pyrazole ring and directing electrophilic substitutions to the C4 position. This is observed in compounds like 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, where the -CF₃ group facilitates functionalization at C4 .
  • N1 Substituents : Methyl (as in the target compound) vs. aryl groups (e.g., phenyl in 4-Bromo-3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole) influence steric bulk and electronic properties. Aryl substituents may enhance π-π stacking in drug-receptor interactions .

Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

Halogen (Position) Reaction Type Catalyst System Efficiency Reference
I (C3) Suzuki Coupling Pd(PPh₃)₄, Phenylboronic acid High
Br (C4) Sonogashira Coupling Pd/Cu, Alkynes Moderate
Cl (C3) Ullmann Coupling CuI, Aryl Halides Low

Biological Activity

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

This compound features a trifluoromethyl group and an iodine substituent, which significantly influence its reactivity and biological interactions. The presence of these groups enhances its electrophilic character, making it a suitable candidate for various biological assays.

Pharmacological Activities

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key activities include:

  • Anticancer Activity : Pyrazole derivatives have shown significant anticancer potential. For instance, compounds with similar structures have been reported to inhibit the growth of several cancer cell lines, including lung and breast cancer cells. They exhibit antiproliferative effects through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Several studies indicate that pyrazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, these compounds have been shown to reduce edema and pain comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains and fungi. The effectiveness of pyrazole derivatives against pathogens like E. coli and Aspergillus niger suggests their potential as antimicrobial agents .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Substitution : The introduction of iodine and trifluoromethyl groups can be accomplished through electrophilic aromatic substitution reactions.
  • Hydrazine Derivatives : The synthesis often involves hydrazine derivatives reacting with appropriate carbonyl compounds to form the pyrazole framework.

Case Studies and Research Findings

A review of the literature reveals various studies exploring the biological activity of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Reported anti-tubercular activity in pyrazole derivatives with significant inhibition against Mycobacterium tuberculosis at low concentrations .
Sharath et al. (2022)Synthesized novel pyrazole derivatives showing potent anti-inflammatory activity with IC50 values comparable to dexamethasone .
Akhtar et al. (2022)Evaluated a series of pyrazoles for COX-2 inhibition, revealing promising anti-inflammatory profiles with low toxicity .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in inflammation and cancer progression. These studies suggest that the compound may interact favorably with active sites due to its structural features.

Q & A

Q. What are the standard synthetic routes for 3-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves halogenation or cross-coupling reactions. A key method uses Sonogashira coupling with this compound as a precursor. For example, in the synthesis of analogous compounds, a Sonogashira reaction with phenylacetylene under THF/H₂O (1:1) solvent, copper sulfate/sodium ascorbate catalyst, and 50°C heating for 16 hours yielded 73% product . Optimization focuses on solvent ratios (e.g., THF vs. DMF), catalyst loading (Cu vs. Pd), and temperature control to minimize side reactions.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) . For instance, trifluoromethyl groups show distinct ¹⁹F NMR shifts near -60 ppm, while iodine substitution alters pyrazole ring proton splitting patterns . X-ray crystallography, when feasible, resolves regiochemistry and confirms bond lengths (e.g., C–I bonds ≈ 2.09 Å) .

Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?

Polar aprotic solvents (THF, DMF) are preferred for solubility and stability. Reactions under inert atmosphere (N₂/Ar) prevent iodine loss via oxidation. Storage at -20°C in amber vials minimizes photodegradation. Acidic or basic conditions are avoided to prevent trifluoromethyl group hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, iodine’s high electronegativity lowers the LUMO energy at C3, favoring oxidative addition in Pd-catalyzed couplings . Solvent effects (e.g., THF’s dipole moment) are modeled using PCM (Polarizable Continuum Model) to optimize transition states .

Q. What strategies address contradictions in NMR data for derivatives of this compound?

Conflicting signals (e.g., overlapping peaks in ¹H NMR) are resolved by:

  • Variable-temperature NMR to identify dynamic processes (e.g., rotamers).
  • 2D NMR (COSY, HSQC) to assign coupling networks.
  • Isotopic labeling (e.g., ¹³C-enriched samples) for unambiguous assignments .

Q. How is the trifluoromethyl group’s electronic influence evaluated in structure-activity relationship (SAR) studies?

Hammett substituent constants (σₚ values) quantify the -CF₃ group’s electron-withdrawing effect. Comparative studies with -CH₃ or -Cl analogs reveal enhanced electrophilicity at C5, impacting reactivity in Suzuki-Miyaura couplings . Bioactivity assays (e.g., enzyme inhibition) correlate electronic effects with potency .

Q. What are the challenges in scaling up Sonogashira reactions for this compound derivatives?

Key challenges include:

  • Catalyst leaching : Pd/Cu ratios >1:2 reduce efficiency; immobilized catalysts (e.g., Pd@SiO₂) improve recyclability.
  • Byproduct formation : Excess alkyne (1.2–1.5 equiv) minimizes homocoupling.
  • Purification : Flash chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) isolates products >95% purity .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude moisture to prevent byproducts.
  • Safety : Handle iodine derivatives in fume hoods due to potential volatility and toxicity .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.